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molecular formula C9H11N3O2 B8264869 1-Pyrimidin-2-yl-azetidine-3-carboxylic acid methyl ester

1-Pyrimidin-2-yl-azetidine-3-carboxylic acid methyl ester

Cat. No. B8264869
M. Wt: 193.20 g/mol
InChI Key: PAOOERJEZHAKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772291B2

Procedure details

To a stirred solution of 3-azetidine carboxylic acid methyl ester hydrochloride (150 mg, 0.99 mmol) and 2-chloropyrimidine (113.4 mg, 0.99 mmol) in methanol, was added TEA (200 mg, 1.98 mmol) at room temperature. The mixture was stirred at 50° C. for 5 hours and concentrated under reduced pressure. The residue was suspended in EtOAc (50 ml) and washed with water (15 ml), brine (5 ml), dried (MgSO4), filtered, and concentrated under reduced pressure to furnish the crude product. This material was purified by column chromatography (40% EtOAc/hexanes) to give 1-pyrimidin-2-yl-azetidine-3-carboxylic acid methyl ester as a light yellow solid (137.3 mg, 72%): 1H NMR (CDCl3, 400 MHz) δ 8.37 (d, J=6.4 Hz, 2H), 6.58 (t, J=6.4 Hz, 1H), 4.30 (m, 4H), 3.77 (s, 3H), 3.56 (m, 1H).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
113.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]([CH:6]1[CH2:9][NH:8][CH2:7]1)=[O:5].Cl[C:11]1[N:16]=[CH:15][CH:14]=[CH:13][N:12]=1>CO>[CH3:2][O:3][C:4]([CH:6]1[CH2:9][N:8]([C:11]2[N:16]=[CH:15][CH:14]=[CH:13][N:12]=2)[CH2:7]1)=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
Cl.COC(=O)C1CNC1
Name
Quantity
113.4 mg
Type
reactant
Smiles
ClC1=NC=CC=N1
Name
TEA
Quantity
200 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
washed with water (15 ml), brine (5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to furnish the crude product
CUSTOM
Type
CUSTOM
Details
This material was purified by column chromatography (40% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC(=O)C1CN(C1)C1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 137.3 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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